molecular formula C24H22ClN3O5 B298119 N-(2-chlorophenyl)-2-{4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide

N-(2-chlorophenyl)-2-{4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide

Cat. No. B298119
M. Wt: 467.9 g/mol
InChI Key: PXADNMJJZDDAAC-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-{4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide, also known as CPH 82, is a synthetic compound with potential anti-inflammatory and analgesic properties. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is currently being researched for its potential use in the treatment of various inflammatory disorders.

Mechanism of Action

N-(2-chlorophenyl)-2-{4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide 82 works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain, swelling, and redness associated with inflammation. By inhibiting the production of prostaglandins, N-(2-chlorophenyl)-2-{4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide 82 reduces inflammation and pain.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-2-{4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide 82 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. It has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and tissues.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-2-{4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide 82 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It also has a well-defined chemical structure, which makes it easy to study its effects on biological systems. However, like all drugs, N-(2-chlorophenyl)-2-{4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide 82 has limitations. It can have off-target effects, which can complicate the interpretation of experimental results. It is also important to ensure that the concentration of N-(2-chlorophenyl)-2-{4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide 82 used in experiments is within a safe range, as high concentrations can be toxic to cells and tissues.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-2-{4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide 82. One area of research is to determine its efficacy in the treatment of other inflammatory disorders, such as inflammatory bowel disease and multiple sclerosis. Another area of research is to investigate the potential use of N-(2-chlorophenyl)-2-{4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide 82 in combination with other drugs, such as corticosteroids and disease-modifying antirheumatic drugs (DMARDs), to enhance its anti-inflammatory effects. Finally, research is needed to better understand the molecular mechanisms underlying the anti-inflammatory and analgesic effects of N-(2-chlorophenyl)-2-{4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide 82, which could lead to the development of more effective drugs for the treatment of inflammatory disorders.
Conclusion
In conclusion, N-(2-chlorophenyl)-2-{4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide 82 is a synthetic compound with potential anti-inflammatory and analgesic properties. It works by inhibiting the activity of COX enzymes, which are involved in the production of prostaglandins. N-(2-chlorophenyl)-2-{4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide 82 has been studied extensively for its potential use in the treatment of various inflammatory disorders, and clinical trials are currently underway to determine its efficacy in humans. While N-(2-chlorophenyl)-2-{4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide 82 has several advantages for use in lab experiments, it is important to be aware of its limitations and to ensure that it is used within a safe range. There are several future directions for research on N-(2-chlorophenyl)-2-{4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide 82, which could lead to the development of more effective drugs for the treatment of inflammatory disorders.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-{4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide 82 involves several steps. The starting material is 2-chloroaniline, which is reacted with 2-(2-methoxyphenoxy)acetic acid to form an amide. The resulting compound is then reacted with 4-(bromomethyl)-2-methoxyphenol to form a bromomethylated intermediate. This intermediate is then reacted with 2-hydrazinyl-2-phenylacetic acid to form the final product, N-(2-chlorophenyl)-2-{4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide 82.

Scientific Research Applications

N-(2-chlorophenyl)-2-{4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide 82 has been studied extensively for its potential use in the treatment of various inflammatory disorders, including rheumatoid arthritis, osteoarthritis, and psoriasis. It has been shown to have anti-inflammatory and analgesic effects in animal models, and clinical trials are currently underway to determine its efficacy in humans.

properties

Product Name

N-(2-chlorophenyl)-2-{4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide

Molecular Formula

C24H22ClN3O5

Molecular Weight

467.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[4-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetamide

InChI

InChI=1S/C24H22ClN3O5/c1-31-21-8-4-5-9-22(21)33-16-24(30)28-26-14-17-10-12-18(13-11-17)32-15-23(29)27-20-7-3-2-6-19(20)25/h2-14H,15-16H2,1H3,(H,27,29)(H,28,30)/b26-14+

InChI Key

PXADNMJJZDDAAC-VULFUBBASA-N

Isomeric SMILES

COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl

SMILES

COC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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